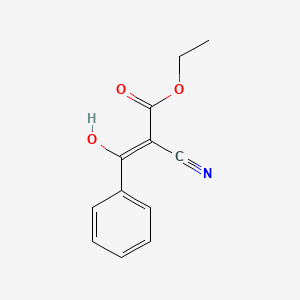

ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate

説明

特性

IUPAC Name |

ethyl (Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)10(8-13)11(14)9-6-4-3-5-7-9/h3-7,14H,2H2,1H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLQWWRVTBXSRX-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC=CC=C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C1=CC=CC=C1)\O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70715619 | |

| Record name | Ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59551-62-1 | |

| Record name | Ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate typically involves the reaction of ethyl 2-propynoate with hydrogen bromide in acetic acid. This reaction yields a mixture of Z and E isomers, which can be separated and purified . Another method involves the esterification of (2Z)-3-bromopropenoic acid, which can be achieved using standard esterification techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .

化学反応の分析

Types of Reactions

Ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the cyano or hydroxyl groups with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, amines, and various substituted derivatives, depending on the specific reaction and conditions employed .

科学的研究の応用

Ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins

作用機序

The mechanism of action of ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate

- Key Differences: Replaces the hydroxyl group with a methoxyamino (–NHOMe) moiety and introduces a 4-chloro substituent on the phenyl ring.

- Impact: The methoxyamino group disrupts intramolecular hydrogen bonding observed in the parent compound, leading to altered crystal packing dominated by intermolecular N–H···O interactions . The electron-withdrawing Cl substituent increases the compound’s dipole moment, enhancing its solubility in polar solvents compared to the unsubstituted phenyl derivative. Melting Point: 145–147°C (vs. ~130–135°C for the hydroxyl analogue), attributed to stronger van der Waals forces from the Cl atom .

Ethyl (2Z)-2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate

- Key Differences: Substitutes the hydroxyl group with an anilino (–NHAr) group bearing methoxy and methyl substituents.

- Impact :

- The bulky 2-methoxy-5-methylphenyl group introduces steric hindrance, reducing reactivity in nucleophilic additions.

- Hydrogen Bonding : Forms bifurcated N–H···O and C–H···N interactions, contrasting with the O–H···O motif in the parent compound .

- Melting Point : 131–133°C, lower than the hydroxyl analogue due to reduced hydrogen-bonding capacity .

Ethyl (Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate

- Key Differences : Replaces the hydroxyl group with a hydrogen atom and introduces a 4-fluoro substituent.

- Impact :

Geometric Isomerism: Z vs. E Isomers

Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate

- Key Difference : E-configuration at the C2–C3 double bond.

- Impact: The E-isomer lacks intramolecular hydrogen bonding, adopting a transoid conformation that increases steric strain between the cyano and phenyl groups. Reactivity: Less stabilized than the Z-isomer, leading to faster degradation under acidic conditions . Crystallography: Exhibits π–π stacking between phenyl rings, unlike the Z-isomer’s hydrogen-bonded networks .

Functional Group Variations

2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenyl-carbamoyl)amino]prop-2-enoate

- Key Differences: Replaces the ethyl ester with a 2-ethoxyethyl group and substitutes the hydroxyl with a carbamoylamino (–NHCO–NPh) group.

- Impact: The 2-ethoxyethyl group enhances lipophilicity (logP ≈ 3.8 vs. ~2.5 for the parent compound), improving membrane permeability in biological assays . The carbamoylamino group participates in intermolecular N–H···O and N–H···N hydrogen bonds, forming a 3D network distinct from the parent compound’s layered structure .

Comparative Data Table

Research Findings and Implications

- Reactivity : The hydroxyl group in the parent compound enhances stability via hydrogen bonding but reduces electrophilicity at the β-carbon compared to fluorine- or chlorine-substituted analogues .

- Biological Activity: Carbamoylamino and anilino derivatives exhibit improved bioavailability due to higher logP values, making them candidates for drug development .

- Crystallographic Trends : Z-isomers consistently show tighter molecular packing due to intramolecular stabilization, whereas E-isomers rely on weaker intermolecular forces .

生物活性

Ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate , also known by its IUPAC name, is a compound characterized by a cyano group, a hydroxyl group, and a phenyl group attached to a propenoate backbone. Its unique structural properties make it a subject of interest in various fields, including organic chemistry, biology, and medicinal research.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features several functional groups that contribute to its biological activity:

| Property | Details |

|---|---|

| Molecular Weight | 219.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 59551-62-1 |

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 2-propynoate with hydrogen bromide in acetic acid, yielding a mixture of Z and E isomers. The Z isomer is often the focus due to its enhanced biological activity.

This compound exhibits biological activity through various mechanisms:

- Nucleophilic Addition : The cyano group can participate in nucleophilic addition reactions.

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological molecules, modulating enzyme and receptor activities.

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in disease processes.

Antimicrobial Activity

Research has indicated that derivatives of this compound possess antimicrobial properties. A study showed that compounds derived from this structure exhibited significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

- In vitro Studies : this compound has shown cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cells

In a recent study, the compound was tested against breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 25 µM, suggesting potent cytotoxicity.

Table of Biological Activities

| Activity Type | Target/Effect | IC50/Activity Level |

|---|---|---|

| Antimicrobial | Various bacterial strains | Significant inhibition |

| Anticancer | MCF-7 breast cancer cells | IC50 ~ 25 µM |

| Enzyme Inhibition | Specific kinases | Variable based on structure |

Research Applications

This compound is utilized in various research applications:

- Organic Synthesis : Serves as a building block for synthesizing more complex molecules.

- Pharmaceutical Development : Investigated for potential use as an intermediate in drug synthesis targeting specific molecular pathways.

- Material Science : Employed in producing specialty chemicals and polymers.

Q & A

Q. What spectroscopic and crystallographic methods are essential for characterizing ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate?

To confirm the structure and stereochemistry of the compound, researchers should employ:

- Single-crystal X-ray diffraction : Provides precise bond lengths, angles, and confirmation of the (Z)-configuration (mean C–C bond length accuracy: ±0.002 Å) .

- NMR spectroscopy : ¹H and ¹³C NMR to identify functional groups (e.g., cyano, ester, hydroxyl) and verify regiochemistry .

- IR spectroscopy : Detects characteristic stretches for the cyano group (~2220 cm⁻¹) and hydroxyl group (~3400 cm⁻¹) .

Q. What synthetic routes are effective for preparing this compound?

Common methods include:

- Knoevenagel condensation : Reaction of ethyl cyanoacetate with substituted benzaldehydes under acidic conditions (e.g., acetic acid with ammonium acetate as a catalyst) .

- Esterification : Hydroxy precursors (e.g., 3-hydroxy-3-phenylprop-2-enoic acid) can be esterified with ethanol using acid catalysts .

- Crystallization : Purification via slow evaporation in solvents like ethanol or methanol to obtain high-purity crystals for structural studies .

Q. How can researchers validate the stereochemical integrity of the compound during synthesis?

- Comparative X-ray analysis : Compare experimental crystallographic data (e.g., torsion angles) with known (Z)-configured analogs .

- NOESY NMR : Detect spatial proximity between the cyano group and phenyl ring protons to confirm the (Z)-configuration .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

- Reaction path search methods : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers, reducing trial-and-error experimentation .

- Machine learning : Train models on existing reaction datasets (e.g., solvent effects, catalyst performance) to predict optimal conditions (e.g., temperature, catalyst loading) .

- Feedback loops : Integrate experimental results (e.g., yields, byproducts) into computational workflows to refine predictions iteratively .

Q. How should researchers address contradictions in reported reaction yields or byproduct profiles?

- Parameter sensitivity analysis : Systematically vary reaction parameters (e.g., solvent polarity, pH) to identify critical factors influencing yield .

- Byproduct characterization : Use LC-MS or GC-MS to detect minor products and propose competing reaction pathways (e.g., oxidation of the hydroxyl group) .

- Cross-validation : Compare results across studies using standardized conditions (e.g., molar ratios, purification methods) .

Q. What mechanistic insights explain the compound’s reactivity under catalytic conditions?

- Acid-base catalysis : The hydroxyl group’s acidity (pKa ~10–12) facilitates deprotonation, enabling nucleophilic attack at the α,β-unsaturated ester moiety .

- Hydrogen bonding : Stabilization of intermediates via intramolecular H-bonding between the hydroxyl and cyano groups can influence regioselectivity .

- Theoretical modeling : Simulate reaction coordinates to identify rate-limiting steps (e.g., enolate formation vs. cyclization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。